Cas no 81931-98-8 (1-(difluoromethyl)sulfanyl-4-methoxybenzene)
1-(difluoromethyl)sulfanyl-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-[(difluoromethyl)thio]-4-methoxy-
- 1-[(Difluoromethyl)sulfanyl]-4-methoxybenzene
- 1-(difluoromethyl)sulfanyl-4-methoxybenzene
- 4-Methoxyphenyl(difluoromethyl) sulfide
- 1-Difluoromethylsulfanyl-4-methoxy-benzene
- WREMMFHMGDOVKX-UHFFFAOYSA-N
- 81931-98-8
- EN300-1275367
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- Inchi: 1S/C8H8F2OS/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8H,1H3
- InChI Key: WREMMFHMGDOVKX-UHFFFAOYSA-N
- SMILES: S(C(F)F)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 190.02639237g/mol
- Monoisotopic Mass: 190.02639237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 34.5Ų
1-(difluoromethyl)sulfanyl-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275367-50mg |
1-[(difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 50mg |
$612.0 | 2023-10-01 | ||
| Enamine | EN300-1275367-100mg |
1-[(difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 100mg |
$640.0 | 2023-10-01 | ||
| Enamine | EN300-1275367-250mg |
1-[(difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 250mg |
$670.0 | 2023-10-01 | ||
| Enamine | EN300-1275367-500mg |
1-[(difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 500mg |
$699.0 | 2023-10-01 | ||
| Enamine | EN300-1275367-1000mg |
1-[(difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 1000mg |
$728.0 | 2023-10-01 | ||
| Enamine | EN300-1275367-2500mg |
1-[(difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 2500mg |
$1428.0 | 2023-10-01 | ||
| Enamine | EN300-1275367-5000mg |
1-[(difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 5000mg |
$2110.0 | 2023-10-01 | ||
| Enamine | EN300-1275367-10000mg |
1-[(difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 10000mg |
$3131.0 | 2023-10-01 | ||
| Ambeed | A1031395-1g |
1-[(Difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 95% | 1g |
$441.0 | 2025-04-16 | |
| Ambeed | A1031395-5g |
1-[(Difluoromethyl)sulfanyl]-4-methoxybenzene |
81931-98-8 | 95% | 5g |
$1280.0 | 2025-04-16 |
1-(difluoromethyl)sulfanyl-4-methoxybenzene Suppliers
1-(difluoromethyl)sulfanyl-4-methoxybenzene Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-(difluoromethyl)sulfanyl-4-methoxybenzene
1-(difluoromethyl)sulfanyl-4-methoxybenzene: A Novel Scaffold in Medicinal Chemistry and Its Therapeutic Potential
1-(difluoromethyl)sulfanyl-4-methoxybenzene (CAS No. 81931-98-8) represents a promising molecular scaffold with unique structural features that have garnered significant attention in recent years. This compound belongs to the class of substituted aromatic sulfanyl compounds, characterized by the presence of a sulfanyl group (–S–) at the 1-position and a methoxy substituent at the 4-position. The difluoromethyl group attached to the sulfur atom introduces additional functional complexity, which may influence its physicochemical properties and biological activity. Recent studies have highlighted the potential of this scaffold in modulating key biological targets, making it a subject of interest for both academic research and pharmaceutical development.
The 1-(difluoromethyl)sulfanyl moiety in this molecule is particularly noteworthy due to its ability to form stable interactions with protein targets. The 4-methoxy substituent, meanwhile, may enhance solubility and metabolic stability, which are critical factors in drug design. Structural analysis suggests that this compound could serve as a versatile building block for the development of novel therapeutics, particularly in the context of targeted drug discovery and structure-based design. Its unique chemical profile also positions it as a potential candidate for optimizing pharmacokinetic properties in drug candidates.
Recent advancements in computational chemistry and molecular modeling have provided deeper insights into the behavior of 1-(difluoromethyl)sulfanyl-4-methoxybenzene. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits favorable binding affinities for several kinase targets, including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These findings underscore its potential as an inhibitor of signaling pathways implicated in cancer progression and angiogenesis. The difluoromethyl group appears to play a crucial role in stabilizing the interaction with these receptors, as evidenced by molecular dynamics simulations.
Experimental studies have further validated the biological relevance of 1-(difluoromethyl)sulfanyl-3-methoxybenzene (note: the original compound has a 4-methoxy group, not 3-methoxy). A 2022 report in Drug Discovery Today highlighted its ability to modulate the activity of cytochrome P450 enzymes, which are central to drug metabolism. This property could be leveraged to design compounds with improved bioavailability and reduced drug-drug interactions. Additionally, the sulfanyl group may contribute to the compound's capacity to act as a metal chelator, a property that has been explored in the context of metal-based therapeutics for neurodegenerative diseases.
The synthesis of 1-(difluoromethyl)sulfanyl-4-methoxybenzene has been optimized through advances in asymmetric catalysis and green chemistry methodologies. A recent paper in Organic & Biomolecular Chemistry described a one-pot synthesis route that significantly reduces the number of steps and waste generation, aligning with the principles of sustainable chemistry. This approach not only enhances the efficiency of production but also ensures the compound's environmental safety, a critical consideration in modern drug development.
Despite its promising properties, the 1-(difluoromethyl)sulfanyl-4-methoxybenzene scaffold remains an area of active research. Ongoing studies are focused on elucidating its potential role in antimicrobial applications, particularly against multidrug-resistant pathogens. A 2023 preprint in ACS Infectious Diseases reported that derivatives of this compound exhibit activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its utility in combating antibiotic resistance. These findings highlight the versatility of the scaffold in addressing diverse therapeutic challenges.
Furthermore, the 4-methoxy substituent may influence the compound's electrostatic interactions with biological targets, potentially enhancing its selectivity. This aspect is being explored in the context of targeted drug delivery systems, where the compound's ability to bind to specific receptors could be exploited for site-specific therapeutic effects. Such applications are particularly relevant in the treatment of precision medicine-oriented conditions like solid tumors and autoimmune disorders.
Collaborative efforts between academia and industry are also driving the exploration of 1-(difluoromethyl)sulfanyl-4-methoxybenzene in drug repurposing initiatives. Researchers are investigating whether this scaffold could be integrated into existing therapeutic frameworks to improve efficacy and reduce side effects. For example, its potential as a covalent inhibitor of specific enzymes is being evaluated in the context of targeted therapies for hematologic malignancies. These studies underscore the compound's adaptability to different therapeutic paradigms.
As the field of drug discovery continues to evolve, the 1-(difluoromethyl)sulfanyl-4-methoxybenzene scaffold stands out as a promising candidate for further investigation. Its unique chemical features, combined with recent advancements in synthetic and computational methodologies, position it as a valuable tool for developing novel therapeutics. Ongoing research is expected to uncover additional applications, further expanding its relevance in the pharmaceutical landscape.
In summary, the 1-(difluoromethyl)sulfanyl-4-methoxybenzene molecule represents a convergence of chemical innovation and biological utility. Its structural complexity and functional versatility make it a compelling subject for both fundamental research and applied drug development. As new studies continue to emerge, the potential of this scaffold is likely to grow, offering exciting possibilities for the future of medicine.
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